17-Hydroxyventuricidin A
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Overview
Description
17-Hydroxyventuricidin A is a potent antifungal compound belonging to the family of macrolide antibiotics. It is known for its specific inhibition of mitochondrial ATP synthase, making it a valuable tool in scientific research . This compound was originally isolated from the bacterium Streptomyces and has shown significant antibiotic activity against various bacterial and fungal species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxyventuricidin A involves complex organic reactions, typically starting from simpler macrolide structures. The key steps include glycosylation, hydroxylation, and macrolactonization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, especially at the glycosyl moiety, where different sugar units can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Glycosylation reactions often use glycosyl donors and Lewis acids as catalysts.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as glycosylated analogs with different sugar units.
Scientific Research Applications
17-Hydroxyventuricidin A has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of macrolide antibiotics and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 17-Hydroxyventuricidin A involves the inhibition of mitochondrial ATP synthase by binding to the F0 subunit of the enzyme complex. This binding effectively blocks proton translocation through the enzyme, disrupting ATP synthesis and leading to cell death . The compound’s ability to uncouple ATP synthesis from electron transport is also utilized to potentiate the effects of other antibiotics, such as gentamicin .
Comparison with Similar Compounds
Venturicidin B: Another macrolide antibiotic with similar antifungal properties.
Venturicidin C: A newly discovered 20-membered macrolide with potent antifungal activity.
Irumamycin: A related macrolide with similar structural features and biological activities.
Uniqueness: 17-Hydroxyventuricidin A stands out due to its specific inhibition of mitochondrial ATP synthase and its ability to potentiate the effects of other antibiotics. Its unique structure, featuring a hydroxyl group at the 17th position, differentiates it from other venturicidins and contributes to its distinct biological activities .
Properties
Molecular Formula |
C41H67NO12 |
---|---|
Molecular Weight |
766.0 g/mol |
IUPAC Name |
[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9E,11R,15E,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate |
InChI |
InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15+,23-13+/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1 |
InChI Key |
BAMOPHNQZMRRFR-FAKYRMHZSA-N |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O |
Origin of Product |
United States |
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